2-Morpholinobenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholinobenzenethiol is a heterocyclic organic compound that features a morpholine ring attached to a benzene ring with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinobenzenethiol typically involves the reaction of morpholine with benzene derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where morpholine reacts with a halogenated benzene derivative in the presence of a base. The thiol group can be introduced through subsequent reactions involving thiolating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Morpholinobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
2-Morpholinobenzenethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Morpholinobenzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Aminobenzenethiol: Similar structure but with an amino group instead of a morpholine ring.
2-Mercaptobenzothiazole: Contains a benzothiazole ring instead of a morpholine ring.
2-Morpholinobenzamide: Features a benzamide group instead of a thiol group.
Uniqueness: 2-Morpholinobenzenethiol is unique due to the presence of both a morpholine ring and a thiol group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H13NOS |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
2-morpholin-4-ylbenzenethiol |
InChI |
InChI=1S/C10H13NOS/c13-10-4-2-1-3-9(10)11-5-7-12-8-6-11/h1-4,13H,5-8H2 |
InChI Key |
RAQURUKKLXOWGU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.